

# Alkylation of secondary amines to produce N-Ethyl-N-methylbutan-2-amine

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## Compound of Interest

Compound Name: *N-Ethyl-N-methylbutan-2-amine*

Cat. No.: B15442386

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## Synthesis of N-Ethyl-N-methylbutan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for producing **N-Ethyl-N-methylbutan-2-amine**, a tertiary amine with applications in pharmaceutical and chemical synthesis. The guide provides comprehensive experimental protocols, data presentation in structured tables, and visualizations of the synthetic pathways and experimental workflows. While specific literature-reported yields and experimental spectroscopic data for **N-Ethyl-N-methylbutan-2-amine** are not readily available, this guide presents representative protocols and predicted analytical data based on established chemical principles.

## Overview of Synthetic Strategies

**N-Ethyl-N-methylbutan-2-amine** (CAS No. 66225-41-0, Molecular Formula: C<sub>7</sub>H<sub>17</sub>N) can be efficiently synthesized through two principal methods: the alkylation of a secondary amine and reductive amination.<sup>[1]</sup> Both pathways offer distinct advantages and are amenable to laboratory-scale synthesis.

- **Alkylation of N-methylbutan-2-amine:** This classical S<sub>N</sub>2 reaction involves the ethylation of the secondary amine precursor, N-methylbutan-2-amine, using an ethylating agent such as ethyl bromide or ethyl iodide.

- Reductive Amination: This one-pot reaction involves the condensation of butanone with methylamine and ethylamine, followed by the in-situ reduction of the resulting iminium ion intermediate.<sup>[1]</sup>

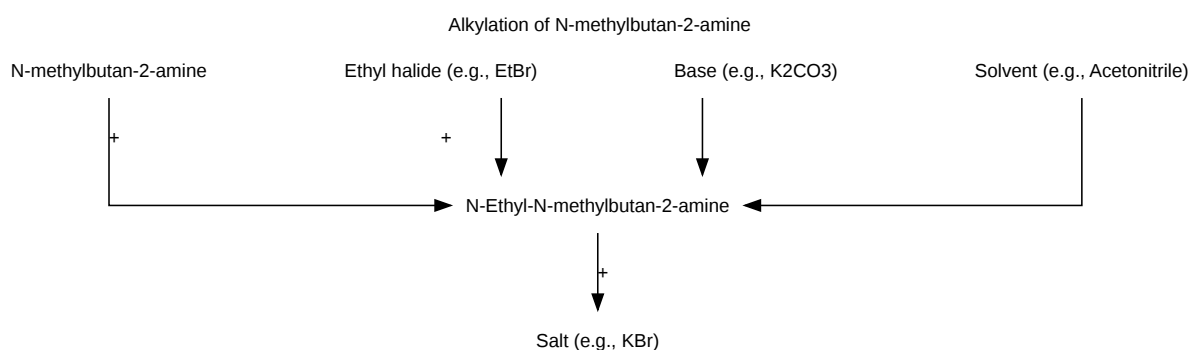
This guide provides detailed experimental protocols for both approaches.

## Experimental Protocols

### Method 1: Alkylation of N-methylbutan-2-amine

This protocol describes the synthesis of **N-Ethyl-N-methylbutan-2-amine** via the direct ethylation of N-methylbutan-2-amine.

Reaction Scheme:



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Figure 1: General scheme for the alkylation of N-methylbutan-2-amine.

Materials and Reagents:

| Compound                        | Molecular Formula                | Molar Mass (g/mol ) | Amount           | Equivalents |
|---------------------------------|----------------------------------|---------------------|------------------|-------------|
| N-methylbutan-2-amine           | C <sub>5</sub> H <sub>13</sub> N | 87.16               | 8.72 g (10.0 mL) | 1.0         |
| Ethyl bromide                   | C <sub>2</sub> H <sub>5</sub> Br | 108.97              | 13.07 g (8.8 mL) | 1.2         |
| Potassium carbonate (anhydrous) | K <sub>2</sub> CO <sub>3</sub>   | 138.21              | 20.73 g          | 1.5         |
| Acetonitrile (anhydrous)        | CH <sub>3</sub> CN               | 41.05               | 100 mL           | -           |

#### Procedure:

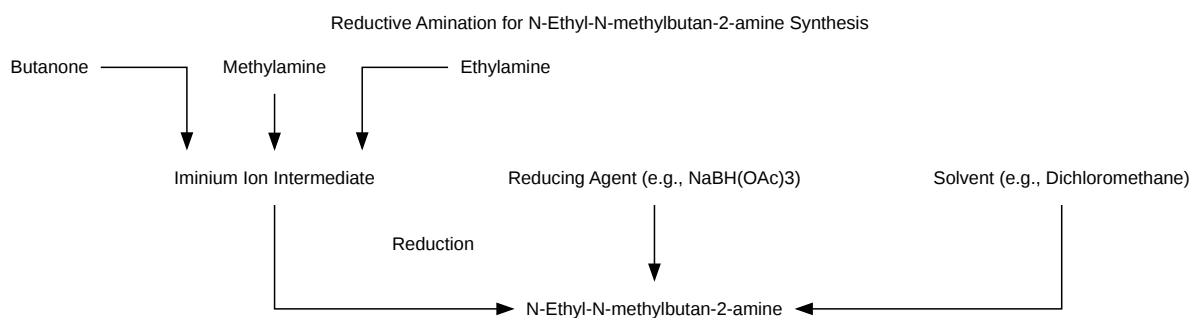
- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylbutan-2-amine (1.0 eq) and anhydrous acetonitrile (100 mL).
- Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
- Slowly add ethyl bromide (1.2 eq) to the suspension at room temperature.
- Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Wash the filter cake with acetonitrile (2 x 20 mL).
- Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the crude residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

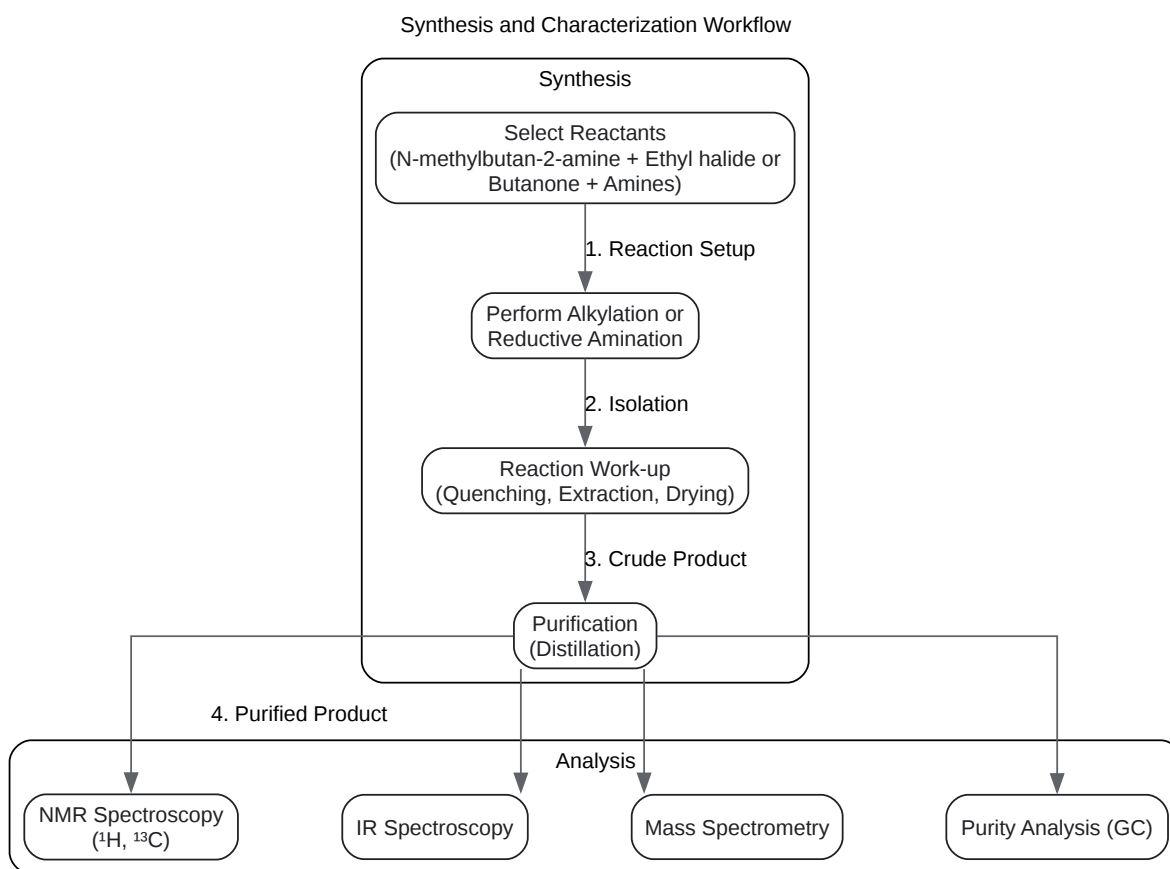
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **N-Ethyl-N-methylbutan-2-amine** by fractional distillation under atmospheric pressure.

## Method 2: Reductive Amination

This protocol details the one-pot synthesis of **N-Ethyl-N-methylbutan-2-amine** from butanone, methylamine, and ethylamine.

Reaction Scheme:





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## References

- 1. Buy N-Ethyl-N-methylbutan-2-amine | 66225-41-0 [smolecule.com]
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